Cobalt trimellitate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

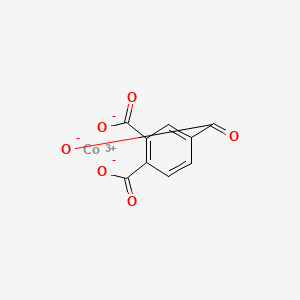

Cobalt trimellitate is a useful research compound. Its molecular formula is C9H3CoO6 and its molecular weight is 266.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Thermal Decomposition

Cobalt tricarboxylates exhibit stability up to 300°C, beyond which they decompose:

-

Weight Loss Stages :

For cobalt phthalocyanine-trimellitate hybrids, thermogravimetric analysis (TGA) shows 15% mass loss below 150°C (water) and major decomposition at 420°C .

Protonation/Deprotonation:

-

In acidic media (pH < 3), carboxylate groups protonate, destabilizing the framework:

Co(TMA)+3H+→Co2++H3TMA . -

In basic conditions, hydroxide ions displace carboxylate ligands, forming cobalt hydroxides:

Co(TMA)+2OH−→Co(OH)2+TMA3− .

Carbonate Displacement:

Adding carbonate ions precipitates cobalt carbonate:

Co2++CO32−→CoCO3↓ .

Redox Behavior

Cobalt trimellitate participates in electron-transfer reactions due to Co(II)/Co(III) redox activity:

-

Oxidation : In the presence of H₂O₂ or O₂, Co(II) oxidizes to Co(III), altering coordination geometry (octahedral → tetrahedral):

4[Co(H2O)6]2++O2+4H+→4[Co(H2O)6]3++2H2O .

This is evidenced by color shifts from pink (Co²⁺) to brown (Co³⁺) . -

Electrocatalysis : Cobalt-trimellitate-modified electrodes show mediated oxidation of ascorbic acid (AA) and dopamine (DA) with peak potentials at +0.25 V and +0.45 V (vs. Ag/AgCl), respectively .

Ligand Exchange Reactions

Trimellitate ligands are displaced by stronger-field ligands:

-

Ammonia : Forms hexaamminecobalt(III) complexes:

Co(TMA)+6NH3→[Co(NH3)6]3++TMA3− . -

Halides : Iodide ions (I⁻) coordinate preferentially over carboxylates, inducing thermochromic shifts from pink (octahedral Co²⁺) to blue (tetrahedral Co²⁺) .

Stability and Environmental Reactivity

Eigenschaften

CAS-Nummer |

67801-57-4 |

|---|---|

Molekularformel |

C9H3CoO6 |

Molekulargewicht |

266.05 g/mol |

IUPAC-Name |

benzene-1,2,4-tricarboxylate;cobalt(3+) |

InChI |

InChI=1S/C9H6O6.Co/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15;/h1-3H,(H,10,11)(H,12,13)(H,14,15);/q;+3/p-3 |

InChI-Schlüssel |

GDWUHSCXHVYDID-UHFFFAOYSA-K |

SMILES |

C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].[Co+3] |

Kanonische SMILES |

C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].[Co+3] |

Key on ui other cas no. |

67801-57-4 |

Verwandte CAS-Nummern |

528-44-9 (Parent) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.